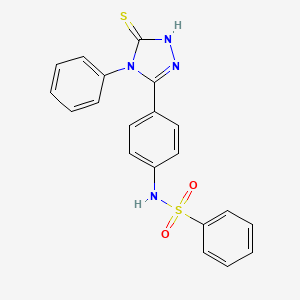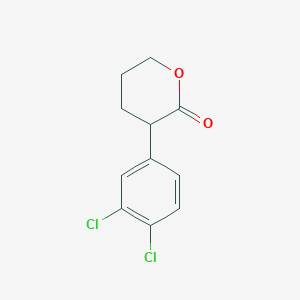
3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a tetrahydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one typically involves the reaction of 3,4-dichlorophenyl derivatives with tetrahydropyranone precursors under controlled conditions. One common method involves the use of chloraniline as a starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichloro-phenyl)-1,1-dimethyl-urea: A related compound with similar structural features but different functional groups.
2-Cyano-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester: Another compound with a dichlorophenyl group but different chemical properties
Uniqueness
3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one is unique due to its specific combination of a dichlorophenyl group and a tetrahydropyranone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
886363-68-4 |
|---|---|
Molecular Formula |
C11H10Cl2O2 |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)oxan-2-one |
InChI |
InChI=1S/C11H10Cl2O2/c12-9-4-3-7(6-10(9)13)8-2-1-5-15-11(8)14/h3-4,6,8H,1-2,5H2 |
InChI Key |
QLYLGBZXLMOVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)

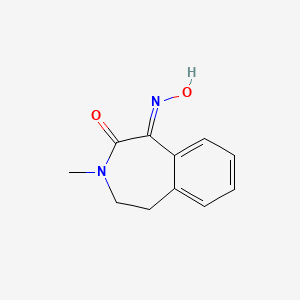

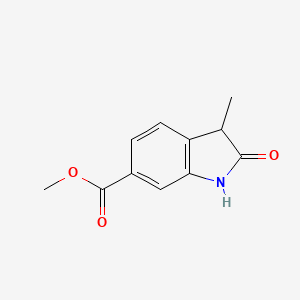
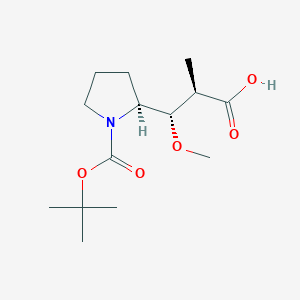
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11762974.png)
![tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11762976.png)
![2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)

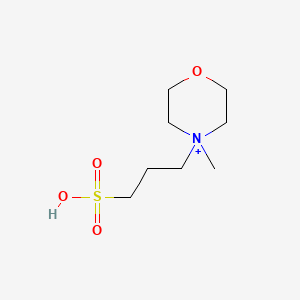
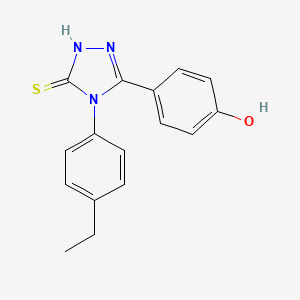
![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)
